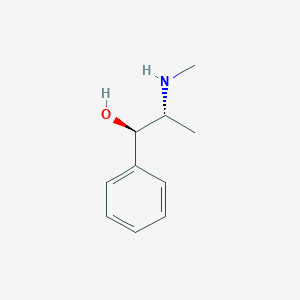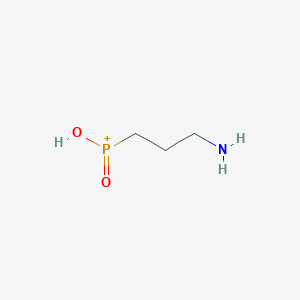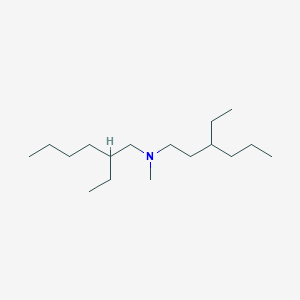![molecular formula C8H5NO2 B034861 Furo[2,3-b]pyridine-2-carbaldehyde CAS No. 109274-92-2](/img/structure/B34861.png)
Furo[2,3-b]pyridine-2-carbaldehyde
Vue d'ensemble
Description
Furo[2,3-b]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 . It is a solid substance and its IUPAC name is furo[2,3-b]pyridine-2-carbaldehyde .
Molecular Structure Analysis
The InChI code for Furo[2,3-b]pyridine-2-carbaldehyde is1S/C8H5NO2/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H . This indicates the presence of a furan ring fused with a pyridine ring, with a carbaldehyde group attached . Physical And Chemical Properties Analysis
Furo[2,3-b]pyridine-2-carbaldehyde is a solid substance . It has a melting point of 136-137°C .Applications De Recherche Scientifique
Application in Microbial Fuel Cells
- Specific Scientific Field: Applied Microbiology and Biotechnology .
- Summary of the Application: Furo[2,3-b]pyridine-2-carbaldehyde, also known as pyridine-2-carbaldehyde thiosemicarbazone (PCT), has been studied for its efficiency as an anti-biofouling agent in the cathode of a multi-criteria microbial fuel cell (MCMFC) .
- Methods of Application or Experimental Procedures: A water-insoluble PCT was synthesized and tested in the cathode of an MCMFC. For the application of PCT, graphite dust and MnO2 nanotubes (NTs) were used as conducting support and oxygen reduction reaction (ORR) catalyst .
- Results or Outcomes: When the concentration of PCT on the cathode was increased, an increase in power generation was observed. The PCT loading of 0.05, 0.1, 0.2, and 0.4 mg/cm2 on graphite-MnO2-NTs cathode, resulted in maximum power density of 356.8, 390.93, 418.77, and 434.2 mW/m2, respectively .
Precursor to Other Compounds
- Specific Scientific Field: Coordination Chemistry and Pharmaceuticals .
- Summary of the Application: Furo[2,3-b]pyridine-2-carbaldehyde serves as a precursor to other compounds of interest in coordination chemistry and pharmaceuticals .
- Methods of Application or Experimental Procedures: Pyridine aldehydes, including Furo[2,3-b]pyridine-2-carbaldehyde, are typically prepared by oxidation of the hydroxymethyl- or methylpyridines .
- Results or Outcomes: The specific outcomes depend on the compounds synthesized from Furo[2,3-b]pyridine-2-carbaldehyde. These compounds can be used in various applications in coordination chemistry and pharmaceuticals .
Potential Use in Antimicrobial Research
- Specific Scientific Field: Antimicrobial Research .
- Summary of the Application: Pyrimidine derivatives, which can potentially include Furo[2,3-b]pyridine-2-carbaldehyde, have been highlighted in successful syntheses and applications in the fields of antibacterial, antifungal, anticancer, enzyme inhibition, and antiviral research .
- Methods of Application or Experimental Procedures: The specific methods of application would depend on the type of research being conducted. Typically, these compounds are synthesized and then tested for their antimicrobial properties .
- Results or Outcomes: The specific results or outcomes would depend on the type of research being conducted. However, pyrimidine derivatives have shown promise in various areas of antimicrobial research .
Use in Synthesis of Other Compounds
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: Furo[2,3-b]pyridine-2-carbaldehyde can be used as a building block in the synthesis of other complex organic compounds .
- Methods of Application or Experimental Procedures: The specific methods of application would depend on the type of compound being synthesized. Typically, these compounds are synthesized through various organic reactions .
- Results or Outcomes: The specific results or outcomes would depend on the type of compound being synthesized. However, the use of Furo[2,3-b]pyridine-2-carbaldehyde as a building block can lead to the synthesis of a wide range of complex organic compounds .
Potential Use in Photodynamic Therapy
- Specific Scientific Field: Photodynamic Therapy .
- Summary of the Application: A novel furo[3,2-c]pyridine-based compound has been developed for specific imaging and photodynamic ablation of Gram-positive bacteria .
- Methods of Application or Experimental Procedures: The specific methods of application would depend on the type of research being conducted. Typically, these compounds are synthesized and then tested for their photodynamic properties .
- Results or Outcomes: The specific results or outcomes would depend on the type of research being conducted. However, the compound showed high quantum yield, and high 1 O 2 and ˙OH generation efficiency, and could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo .
Safety And Hazards
While specific safety and hazard information for Furo[2,3-b]pyridine-2-carbaldehyde was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
furo[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMDPNNOISGCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292044 | |
| Record name | Furo[2,3-b]pyridine-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-b]pyridine-2-carbaldehyde | |
CAS RN |
109274-92-2 | |
| Record name | Furo[2,3-b]pyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109274-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-b]pyridine-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[2,3-b]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)






